molecular formula C17H18FN3O6S B2808126 N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 868982-51-8

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No. B2808126
CAS RN: 868982-51-8
M. Wt: 411.4
InChI Key: FTRXXZOJAOPISI-UHFFFAOYSA-N
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Description

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H18FN3O6S and its molecular weight is 411.4. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Oxazolidinones, a class to which the specified compound belongs, have been extensively studied for their unique mechanism of bacterial protein synthesis inhibition. Research has shown that novel oxazolidinone analogs demonstrate significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes, and Streptococcus pneumoniae, among others. These compounds' activities were not affected by the presence of human serum, showcasing their potential efficacy in therapeutic applications (Zurenko et al., 1996).

Application in Treating Nocardia Infections

The oxazolidinone prodrug DA-7218 has shown promising activity against Nocardia and Mycobacterium species, including the effective treatment of experimental murine actinomycetoma caused by Nocardia brasiliensis. This suggests potential for these compounds in treating infections caused by these difficult-to-treat pathogens (Espinoza-González et al., 2008).

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of oxazolidinones, including efforts to create novel methylamino piperidinyl substituted oxazolidinones, has yielded compounds with comparable antibacterial activity to existing treatments like linezolid and eperezolid. These studies contribute to the understanding of how structural modifications impact antibacterial efficacy and could inform the development of new drugs with improved profiles (Srivastava et al., 2007).

Spectroscopic and Biocompatible Studies

The application of spectroscopic methods (FT-IR, Raman, ECD, and NMR) in studies for the identification and optical purity of oxazolidinone derivatives, such as radezolid, has been explored. These methods assess the possibility of using classical spectral methods for studies on identification and optical purity, crucial for the development and quality control of pharmaceutical compounds (Michalska et al., 2017).

Anticancer Activity

The exploration of oxazolidinone derivatives for potential anticancer activities represents another significant area of research. Compounds synthesized from modifications of oxazolidinone structures have been evaluated for their anticancer efficacy, highlighting the versatility and potential therapeutic applications of this compound class beyond antimicrobial action (Horishny et al., 2021).

properties

IUPAC Name

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O6S/c18-12-3-5-14(6-4-12)28(24,25)21-7-9-27-15(21)11-20-17(23)16(22)19-10-13-2-1-8-26-13/h1-6,8,15H,7,9-11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRXXZOJAOPISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

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